Hordenine

Catalog No.
S604790
CAS No.
539-15-1
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hordenine

CAS Number

539-15-1

Product Name

Hordenine

IUPAC Name

4-[2-(dimethylamino)ethyl]phenol

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3

InChI Key

KUBCEEMXQZUPDQ-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CC=C(C=C1)O

Solubility

7 mg/mL

Synonyms

4-(2-Dimethylaminoethyl)phenol; Eremursine; p-[2-(Dimethylamino)ethyl]phenol; Anhalin; Anhaline; Cactine; Hordenin; N,N-Dimethyl-4-hydroxy-β-phenethylamine; N,N-Dimethyl-p-hydroxyphenethylamine; N,N-Dimethyltyramine; Ordenina; Peyocactine; p-Hydroxy

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)O

Potential Anti-Cancer Properties

Several studies suggest hordenine's potential in cancer treatment. Notably, research indicates its ability to inhibit pyruvate dehydrogenase kinase 3 (PDK3), an enzyme crucial for cancer cell growth and survival []. Hordenine demonstrated cytotoxic effects on specific human lung cancer cell lines while leaving non-cancerous cells unaffected []. This selectivity suggests its potential as a therapeutic agent with minimal side effects.

Neuroprotective Effects

Hordenine's potential impact on the nervous system is another area of exploration. Studies show it can inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine, norepinephrine, and other neurotransmitters []. This inhibition may contribute to increased levels of these neurotransmitters, potentially offering benefits in conditions like Parkinson's disease and depression, although further research is necessary.

Other Potential Applications

Hordenine exhibits various other properties with potential research applications:

  • Anti-inflammatory effects: Studies have shown hordenine's potential in reducing inflammation, including its ability to alleviate symptoms in a model of ulcerative colitis [].
  • Antioxidant activity: Research suggests hordenine possesses antioxidant properties, potentially offering benefits in conditions associated with oxidative stress [].
  • Hair growth promotion: Recent studies indicate hordenine's potential to stimulate hair growth by activating the Wnt signaling pathway in dermal papilla cells [].

Hordenine is a naturally occurring compound classified as a phenethylamine alkaloid, primarily found in barley (Hordeum vulgare) and certain other plants. Its chemical structure is represented by the formula C₁₀H₁₅NO, indicating the presence of a phenolic group and an amine, which contributes to its amphoteric nature. Hordenine has garnered interest due to its potential pharmacological properties, including stimulant effects and interactions with neurotransmitter systems such as dopamine receptors .

Due to its functional groups. Notably, it can react with nitrosating agents, leading to the formation of N-nitrosodimethylamine, a known carcinogen. The compound undergoes N-methylation during its biosynthesis from tyramine, facilitated by the enzyme tyramine N-methyltransferase. This process involves two methylation steps: first converting tyramine into N-methyltyramine, followed by the formation of hordenine .

Hordenine exhibits several biological activities:

  • Dopaminergic Activity: It has been shown to act as a partial agonist at dopamine D2 receptors, exhibiting significant G protein activation while antagonizing β-arrestin recruitment. This suggests that hordenine may promote mood-elevating effects similar to those of dopamine without leading to receptor desensitization .
  • Melanogenesis Inhibition: Research indicates that hordenine inhibits melanin production in human melanocytes by reducing intracellular cyclic adenosine monophosphate levels and affecting the expression of key melanogenesis-related proteins, such as tyrosinase .
  • Allelopathic Effects: In plants, hordenine acts as an allelopathic compound, inhibiting root growth in certain species .

Hordenine can be synthesized through various methods:

  • Biosynthesis: Naturally produced in barley through the methylation of tyramine.
  • Chemical Synthesis:
    • The first synthetic route involved converting 2-phenylethyl alcohol into hordenine through multiple steps including chlorination and nitration .
    • A more efficient method utilizes p-methoxy-phenylethyl alcohol, which is converted into iodide and subsequently reacted with dimethylamine to yield hordenine .
    • Recent advancements include a chemoenzymatic strategy for sustainable synthesis under mild conditions, enhancing efficiency and reducing environmental impact .

Hordenine has potential applications in various fields:

  • Pharmaceuticals: Due to its stimulant properties and interaction with dopamine receptors, it is being explored for use in treating conditions like depression and obesity .
  • Cosmetics: Its ability to inhibit melanogenesis makes it a candidate for formulations aimed at reducing hyperpigmentation and improving skin tone .
  • Agriculture: As an allelopathic agent, it may be utilized in developing bioherbicides or plant growth regulators .

Hordenine interacts with several substances:

  • Stimulant Drugs: It may enhance the effects of stimulant medications, potentially leading to increased heart rate and blood pressure when taken concurrently with drugs like amphetamines or caffeine .
  • Antidepressants: There are concerns regarding its interaction with monoamine oxidase inhibitors (MAOIs), which could lead to serious side effects due to increased stimulation of neurotransmitter systems .

Hordenine shares structural similarities with several compounds that also exhibit biological activity. Here are some notable comparisons:

CompoundStructure SimilarityBiological ActivityUnique Features
TyraminePrecursorNeurotransmitterDirectly involved in catecholamine synthesis
PhenylethylamineStructural baseStimulant effectsMore potent stimulant effects
SynephrineSimilar backboneStimulant; increases metabolic rateFound in bitter orange; more potent stimulant
OctopamineSimilar amine groupModulates adrenergic activityLess studied; primarily found in insects

Hordenine's unique characteristics lie in its specific receptor interactions and potential applications in both health and agriculture, distinguishing it from other compounds within this category.

Hordenine was first isolated in 1894 by Arthur Heffter from the cactus Anhalonium fissuratus (now classified as Ariocarpus fissuratus), who named the compound "anhalin" . Over a decade later, in 1906, E. Léger independently identified the same alkaloid in germinated barley (Hordeum vulgare) and coined the term "hordenine" . Ernst Späth later confirmed the structural identity of these isolates, establishing hordenine’s molecular framework as 4-[2-(dimethylamino)ethyl]phenol . These discoveries highlighted the compound’s presence in taxonomically distant plants, prompting further investigation into its biosynthesis and ecological roles.

Etymological Origins and Nomenclature Evolution

The name "hordenine" derives from Hordeum, the genus of barley, reflecting Léger’s isolation of the compound from this grass species . Early synonyms such as "anhalin" and "cactine" fell out of use as the barley-derived name gained acceptance in the scientific literature . The systematic name N,N-dimethyltyramine underscores its relationship to tyramine, a biogenic amine from which hordenine is biosynthetically derived through N-methylation .

Historical Scientific Documentation and Classification

Initial pharmacological studies by Heffter and Camus in the early 20th century revealed hordenine’s ability to induce hypertension and respiratory changes in animals when administered parenterally, though oral doses showed negligible effects . These findings classified hordenine as a sympathomimetic alkaloid, akin to ephedrine and other phenethylamines. By the mid-20th century, hordenine’s structural similarity to neurotransmitters like norepinephrine spurred research into its adrenergic activity, though human studies remained absent .

Taxonomic Significance in Alkaloid Research

Hordenine’s distribution across angiosperms, fungi, and algae has made it a taxonomic marker in plant biochemistry. Its high concentrations in barley seedlings (up to 0.2% by weight) and cactus species like Echinopsis candicans (0.5–5.0%) suggest a role in plant defense against herbivores or pathogens . Comparative studies of hordenine production in 43 barley lines revealed significant environmental modulation, with root concentrations varying from 1 to 2,625 μg/g fresh weight, underscoring its adaptive significance .

Botanical Sources and Ecological Distribution

Barley (Hordeum vulgare) as Primary Source

Barley represents the most significant natural source of hordenine, with the compound taking its name from one of the most common sources, Hordeum species [2]. The alkaloid was first independently isolated from germinated barley seeds by E. Léger in 1906, who named it hordenine [2]. This phenethylamine alkaloid occurs naturally in various stages of barley development, with particularly notable concentrations found in germinated seeds and sprouted forms [2] [7].

Research demonstrates that hordenine is absent in mature barley seeds but appears during the germination process [14]. Studies examining forty-three barley lines, including ancestral wild types, landraces, Middle Eastern lines, and modern cultivars, revealed that forty-two of the forty-three lines produced significant amounts of hordenine [8]. Middle Eastern barley lines showed the highest production levels, averaging 327 micrograms per gram on a dry weight basis [8].

The concentration of hordenine in barley varies significantly with the germination period [33]. In three barley cultivars (Kunalbori, Dahan, and Hinchalssalbori), hordenine content increased from non-detectable levels in non-germinated barley to 1.52, 1.09, and 1.34 milligrams per 100 grams respectively by the sixth day of germination [33]. Sprouted barley generally contains approximately 0.2 percent hordenine, equivalent to 2000 micrograms per gram [2] [7].

Presence in Citrus aurantium (Bitter Orange)

Citrus aurantium, commonly known as bitter orange, serves as another significant botanical source of hordenine [7] [16]. Chemical analyses of bitter orange extracts reveal varying concentrations depending on the extraction method and synephrine content [16]. Bitter orange extract containing 6 percent synephrine was found to contain 0.63 percent hordenine by weight, while extracts with 90 percent synephrine contained 0.05 percent hordenine by weight [16].

High-performance liquid chromatography analysis of bitter orange dietary supplements demonstrates the presence of hordenine alongside other natural amines including synephrine, octopamine, tyramine, and N-methyltyramine [17]. The compound occurs as one of the minor protoalkaloidal constituents in bitter orange, contributing to the complex alkaloid profile of this citrus species [18].

Occurrence in Cacti Species

Hordenine demonstrates widespread occurrence across various cacti species, with particularly notable presence in several genera [2] [4] [5]. The compound was historically first isolated from the cactus Anhalonium fissuratum, now reclassified as Ariocarpus fissuratus, by Arthur Heffter in 1894, who initially named it anhaline [2]. Ariocarpus species contain sufficient alkaloids, principally hordenine, to make them mildly hallucinogenic [43] [44].

Comprehensive surveys of cactus alkaloids reveal hordenine presence in numerous species including Mammillaria elongata, Trichocereus pachanoi (San Pedro cactus), Coryphantha species, and various other cacti genera [4] [5] [45]. Trichocereus pachanoi, the San Pedro cactus native to the Andes Mountains, contains hordenine alongside other alkaloids and has been used traditionally for over 3000 years [46].

The genus Ariocarpus, particularly Ariocarpus fissuratus, demonstrates notable hordenine accumulation as part of its chemical defense system against herbivores [47]. These slow-growing cacti utilize bitter and toxic alkaloids such as hordenine to protect against consumption [47].

Distribution in Sprouted Grains and Cereals

Beyond barley, hordenine occurs in various sprouted grains and cereal species [4] [5] [22]. Panicum miliaceum, commonly known as proso millet, represents another significant cereal source, with hordenine found in mature leaves, bark, and flowers at concentrations of approximately 0.2 percent [4] [24]. Research on proso millet biosynthesis demonstrates that hordenine production occurs through the stepwise methylation of tyramine [24].

Sprouted grains generally show increased hordenine content compared to their non-germinated counterparts [22]. The sprouting process activates various enzymatic pathways that lead to increased alkaloid production as part of the plant's metabolic transformation during germination [22]. Studies indicate that hordenine content in sprouted cereals can vary significantly based on environmental conditions during sprouting [8].

Accumulation Patterns in Plant Tissues

Tissue-Specific Localization

Hordenine exhibits distinct patterns of tissue-specific localization across different plant species [23] [35]. In barley, research demonstrates preferential accumulation in root tissues compared to aerial parts [23] [35]. Studies examining eighteen Middle Eastern barley accessions, one Tibetan accession, and the modern cultivar Barke revealed that hordenine shows preferential production in roots, while the related alkaloid gramine predominates in leaves [23].

The modern barley cultivar Barke demonstrated the highest hordenine content in root tissues, with concentrations of 0.409 micromoles per gram fresh weight at two days and 0.225 micromoles per gram fresh weight at four days post-germination [35]. This tissue-specific distribution pattern appears consistent across wild relatives and modern barley genotypes [23].

In proso millet, tissue localization patterns differ from barley, with hordenine detected in shoots but not in root extracts of intact seedlings [24]. The compound appears in shoots of 10-day-old plants but disappears by 15-20 days after germination, indicating a developmental-stage-specific accumulation pattern [24].

Developmental Stage Variations

Hordenine accumulation demonstrates significant variation across plant developmental stages [14] [24] [33]. In barley, the compound is absent from mature seeds but appears during germination and reaches peak concentrations during active sprouting [14] [33]. The concentration maximum typically occurs between days 3 to 12 of germination, after which levels decline as the plant continues to mature [14].

Research tracking hordenine production over extended periods reveals temporal patterns in accumulation [24]. In proso millet, hordenine appears in shoots during early development but shows a distinct disappearance pattern, with the compound undetectable in 20-day-old plants [24]. This temporal variation suggests that hordenine serves specific physiological functions during early plant development.

Barley germination studies demonstrate that hordenine content increases progressively during the first six days of sprouting [33]. The three barley cultivars examined showed consistent patterns of increasing hordenine accumulation, reaching maximum concentrations by day six of germination [33].

Environmental Influence on Accumulation

Environmental conditions significantly influence hordenine accumulation patterns in plants [8] [28]. Research on forty-three barley lines grown under different environmental conditions revealed that hordenine production was determined more by environmental factors during growth than by genetic factors [8]. Plants grown under lower light intensities produced up to seven times higher hordenine concentrations compared to those grown under higher light conditions [8].

Principal component analysis of environmental factors affecting hordenine accumulation in wild barley populations shows that water-related factors explain 39 percent of observed variation, temperature-related factors account for 33 percent, and edaphic (soil-related) factors contribute 11 percent of the variation [28]. These findings indicate that environmental stress conditions can significantly modulate hordenine biosynthesis and accumulation.

Studies on fifty accessions of wild barley from different habitats in Israel demonstrated significant differences in hordenine accumulation between genotypes from different regional locations and microsites [28]. Variation in hordenine accumulation within genotypes ranged from 9 to 45 percent, while variation between genotypes from different locations reached up to 121 percent [28].

Comparative Analysis of Hordenine Content Across Species

Wild vs. Domesticated Barley Varieties

Comparative studies reveal distinct differences in hordenine accumulation patterns between wild and domesticated barley varieties [23] [30]. Research examining Middle Eastern and Tibetan wild-relative accessions versus cultivated modern barley demonstrates that domestication has significantly impacted the production and distribution of hordenine [23] [30].

Wild barley accessions show preferential production of hordenine in roots, while maintaining the ability to produce both hordenine and gramine in different tissues [23]. In contrast, the modern spring cultivar Barke exhibits the highest hordenine content in roots but shows a general lack of gramine production, suggesting that domestication has favored hordenine biosynthesis over gramine production [23] [30].

Analysis of forty-three barley lines including ancestral wild types, landraces, and modern cultivars revealed no significant variation in hordenine production among different groups, though Middle Eastern lines showed the highest average production [8]. This suggests that while domestication has influenced alkaloid distribution patterns, the fundamental capacity for hordenine production has been maintained across barley lineages [8].

Traditional vs. Modern Cultivars

The comparison between traditional and modern barley cultivars reveals evolutionary changes in hordenine accumulation patterns resulting from selective breeding and domestication pressures [23] [30]. Modern cultivars like Barke demonstrate distinct metabolomic profiles compared to traditional varieties, with enhanced hordenine production in specific tissues [30].

Traditional barley varieties maintain more balanced alkaloid profiles, producing both gramine and hordenine in various tissues [23]. Modern cultivars, however, show specialized production patterns that favor hordenine accumulation while reducing or eliminating gramine production [23] [30]. This shift represents an adaptation that may reflect breeding selection for specific agronomic traits that correlate with alkaloid production patterns.

The impact of domestication on alkaloid production extends beyond simple concentration differences to encompass fundamental changes in biosynthetic pathway regulation [30]. Modern barley genotypes exhibit different metabolomic profiles compared to wild relatives, suggesting that centuries of selective breeding have modified the genetic regulation of secondary metabolite production [30].

Barley TypeHordenine ContentPlant PartReference
Middle Eastern lines (average)327 μg/g dry weightRoots [8]
Modern cultivar Barke (2 days)0.409 μmol/g fresh weightRoots [35]
Modern cultivar Barke (4 days)0.225 μmol/g fresh weightRoots [35]
Kunalbori (day 6)1.52 mg/100gGerminated seeds [33]
Dahan (day 6)1.09 mg/100gGerminated seeds [33]
Hinchalssalbori (day 6)1.34 mg/100gGerminated seeds [33]
Raw barley (Karl variety)0.7 μg/gRaw grain [39]
Raw barley (other varieties)Not detectedRaw grain [39]
Plant SpeciesHordenine ContentPlant PartReference
Citrus aurantium (6% synephrine extract)0.63% by weightExtract [16]
Citrus aurantium (90% synephrine extract)0.05% by weightExtract [16]
Panicum miliaceum (proso millet)0.2% (2000 μg/g)Mature leaves/bark/flowers [4] [24]
Ariocarpus fissuratusPresent (alkaloid)Whole plant [2] [41] [43]
Galanthus elwesiiPresent (detected)Aerial parts [48]
Trichocereus pachanoiPresent (reported)Stem tissue [4] [46]
Mammillaria elongataPresent (reported)Whole plant [4] [45]
Mastocarpus stellatusPresent (reported)Algal tissue [4] [5]

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

165.115364102 g/mol

Monoisotopic Mass

165.115364102 g/mol

Heavy Atom Count

12

Appearance

Assay:≥95%A crystalline solid

Melting Point

117.5 °C

UNII

K3489CA082

Related CAS

3595-05-9 (unspecified sulfate)
6027-23-2 (hydrochloride)
622-64-0 (sulfate[2:1])
62493-39-4 (sulfate[1:1])

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (95%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

539-15-1

Wikipedia

Hordenine
Triphenyltin_hydride

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

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